molecular formula C10H15NO2 B6275461 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763780-08-9

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No. B6275461
CAS RN: 2763780-08-9
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile, also known as 6-MEO-HEPT, is a synthetic compound belonging to the class of spirocyclic compounds. It is an active component of some psychoactive drugs, and is used in scientific research for its pharmacological properties.

Scientific Research Applications

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is used in scientific research for its pharmacological properties. It has been found to act as an agonist at the 5-HT2A receptor, and is believed to be a potential therapeutic agent for the treatment of some psychiatric disorders. In addition, it has also been used in animal studies to investigate the effects of serotonin receptor agonists on behavior and cognition.

Mechanism of Action

6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile acts as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It binds to the 5-HT2A receptor, activating it and causing an increase in the production of serotonin. This increase in serotonin levels is thought to be responsible for the pharmacological effects of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile are largely dependent on the dose and route of administration. At low doses, it has been found to produce psychostimulant effects, including increased alertness, increased energy, and increased motivation. At higher doses, it has been found to produce sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively inexpensive and can be used in a wide range of experimental conditions. However, there are some limitations to its use in laboratory experiments. It is not approved for human use, and its effects on humans are still largely unknown. In addition, there is a lack of data regarding its long-term safety and efficacy.

Future Directions

The use of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in scientific research has potential to lead to a number of discoveries and advancements. Further research is needed to better understand its pharmacological properties and its potential therapeutic applications. In addition, studies are needed to investigate its effects on the central nervous system, as well as its potential for use in the treatment of psychiatric disorders. Finally, long-term safety and efficacy studies are needed to determine its potential for use in humans.

Synthesis Methods

The synthesis of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is achieved through a series of chemical reactions, starting with the condensation of 2-methoxyethyl acetate and 2-oxaspiro[3.3]heptane-6-carbonitrile. This reaction yields the desired 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile compound in an enolate form. This enolate is then converted to its corresponding ketone, followed by the formation of an imine. Finally, the imine is reduced to the desired 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methoxyethanol", "2-bromo-2-methylbutane", "sodium hydride", "acetonitrile", "cyclohexanone" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with sodium hydride to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with 2-bromo-2-methylbutane to form the ether intermediate.", "Step 3: The ether intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the spirocyclic intermediate.", "Step 4: The spirocyclic intermediate is then reacted with acetonitrile in the presence of a base catalyst to form the final product, 6-(2-methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] }

CAS RN

2763780-08-9

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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